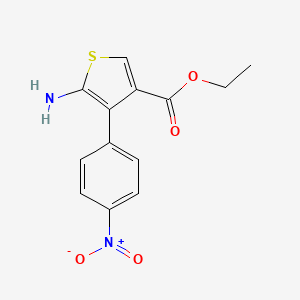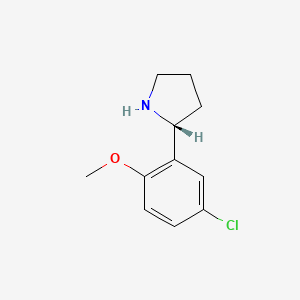![molecular formula C20H17P B14159926 diphenyl[(E)-2-phenylethenyl]phosphane CAS No. 794-39-8](/img/structure/B14159926.png)
diphenyl[(E)-2-phenylethenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styryldiphenylphosphine is an organophosphorus compound characterized by the presence of a styryl group attached to a diphenylphosphine moiety. This compound is notable for its applications in polymer chemistry and catalysis, particularly in the formation of phosphine-functionalized polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Styryldiphenylphosphine can be synthesized through the radical polymerization of styrene and diphenylphosphine. One common method involves the use of copper-catalyzed atom transfer radical polymerization (ATRP) starting from a multifunctional initiator . The reaction conditions typically include the use of a copper catalyst and a halogen-capped chain end for controlled insertion of monomers .
Industrial Production Methods
In industrial settings, the production of styryldiphenylphosphine often involves large-scale polymerization processes. The use of controlled radical polymerization techniques allows for precise control over the molecular weight and composition of the resulting polymers .
Chemical Reactions Analysis
Types of Reactions
Styryldiphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of phosphine-containing polymers.
Common Reagents and Conditions
Common reagents used in the reactions of styryldiphenylphosphine include:
Copper catalysts: Used in ATRP for polymerization.
Radical initiators: Employed in radical polymerization processes.
Major Products
The major products formed from the reactions of styryldiphenylphosphine include cross-linked and non-cross-linked polystyrene-supported triphenylphosphine .
Scientific Research Applications
Styryldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of phosphine-functionalized polymers for catalysis.
Biology: Employed in the development of polymer-based drug delivery systems.
Medicine: Investigated for its potential use in biomedical applications, including imaging and diagnostics.
Industry: Utilized in the production of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which styryldiphenylphosphine exerts its effects involves the formation of phosphine-functionalized polymers. These polymers can act as ligands in catalytic processes, facilitating various chemical reactions . The molecular targets and pathways involved include the coordination of the phosphine moiety with metal catalysts, enhancing the efficiency of catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphine compound used in catalysis and polymer chemistry.
Diphenylphosphine: A precursor in the synthesis of styryldiphenylphosphine.
Uniqueness
Styryldiphenylphosphine is unique due to its ability to form well-defined star copolymers through controlled radical polymerization. This property makes it particularly valuable in the development of advanced materials with specific functional properties .
Properties
CAS No. |
794-39-8 |
|---|---|
Molecular Formula |
C20H17P |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
diphenyl-[(E)-2-phenylethenyl]phosphane |
InChI |
InChI=1S/C20H17P/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |
InChI Key |
UMFWLUTUYFDZNQ-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/P(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


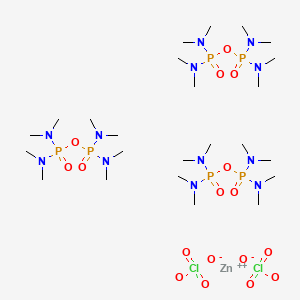
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
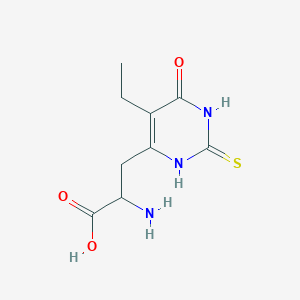
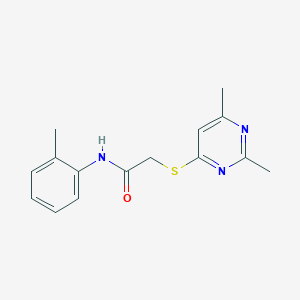
![4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-](/img/structure/B14159887.png)


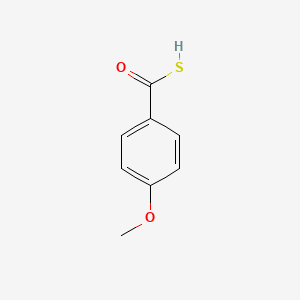
![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)
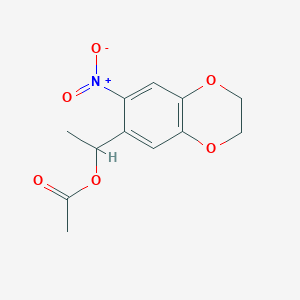
![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
